molecular formula C9H9N3O2S B2435490 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid CAS No. 1452226-14-0

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Cat. No.: B2435490
CAS No.: 1452226-14-0
M. Wt: 223.25
InChI Key: GYQFDZJEBMHAOK-UHFFFAOYSA-N
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Description

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound is a key synthetic precursor in the development of novel tricyclic compounds that act as Positive Allosteric Modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . The core structure is part of a structurally distinct scaffold that has been optimized to create pre-clinical candidates with low nanomolar potency, high selectivity, and oral bioavailability . Researchers utilize this compound and its derivatives to explore new therapeutic pathways for central nervous system (CNS) disorders. Compounds based on this scaffold have demonstrated robust in vivo efficacy in preclinical models, showing potential for the treatment of conditions such as schizophrenia, Parkinson's disease, and Alzheimer's disease . Its value lies in its role in structure-activity relationship (SAR) studies aimed at improving pharmacological properties and brain penetrance for targeted neuromodulation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQFDZJEBMHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications, including:

  • Anticancer Activity : Thieno[2,3-c]pyridazine derivatives have been studied for their potential as anticancer agents. They exhibit activity against various cancer cell lines, indicating their role as potential chemotherapeutic agents .
  • Antimicrobial Properties : Research indicates that derivatives of thienopyridines possess significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Inhibition of Kinases : The compound has been investigated as an inhibitor of various kinases, which are crucial in many signaling pathways associated with cancer and other diseases. For instance, it has been noted for its inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is involved in cancer progression and neurodegenerative diseases .
  • Neuroprotective Effects : Some studies suggest that thienopyridine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative disorders like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid can be achieved through various methods, including condensation reactions with primary amines to form new heterocyclic compounds. This versatility allows for the development of a range of derivatives with tailored biological activities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Kinase InhibitionInhibits GSK-3 and other kinases involved in disease processes
NeuroprotectionPotential protective effects against neurodegeneration

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thienopyridine derivatives and evaluated their anticancer activities against human cancer cell lines. The results indicated that specific modifications to the thienopyridine structure enhanced cytotoxicity and selectivity towards cancer cells, suggesting a pathway for developing effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of thienopyridine derivatives against Staphylococcus epidermidis and other pathogens. The study concluded that these compounds could serve as lead structures for new antibiotics due to their unique mechanism of action that differs from existing antibiotics .

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3,4-dimethylthieno[2,3-c]pyridazine: Lacks the carboxylic acid group but shares the core structure.

    3,4-Dimethylthieno[2,3-c]pyridazine-6-carboxylic acid: Lacks the amino group but has a similar core structure.

Uniqueness

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a versatile compound in various fields of research.

Biological Activity

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid (CAS Number: 1452226-14-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C9H9N3O2S
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1452226-14-0

The compound features both amino and carboxylic acid functional groups, which contribute to its reactivity and potential interactions with biological targets .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells. These interactions may inhibit certain enzymes or receptors involved in disease processes. The compound's dual functionality allows it to participate in various chemical reactions, enhancing its therapeutic potential.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

  • Cytotoxicity Testing : In studies involving human cancer cell lines (e.g., MCF7, HCT116), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 1.18 to 8.83 μM, indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Preliminary results from assays measuring the inhibition of COX enzymes (cyclooxygenase) suggest that it can effectively reduce inflammation:

CompoundIC50 (μM)Comparison
This compound0.04 ± 0.02Comparable to Celecoxib (IC50 = 0.04 ± 0.01)
DiclofenacNot providedPositive control

These findings indicate that the compound may serve as a viable alternative to existing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the thieno-pyridazine core can significantly influence potency and selectivity against specific targets.

Key Findings from SAR Studies

  • Electron-donating groups enhance anti-inflammatory activity.
  • Substituent position affects binding affinity to target enzymes.
  • Rigidity in structure improves enzyme inhibition rates.

These insights are vital for guiding future modifications aimed at improving efficacy and reducing side effects .

Case Study 1: Anticancer Activity

In a study examining the effects of various thieno[2,3-c]pyridazine derivatives on cancer cell proliferation, this compound was identified as one of the most potent inhibitors of cell growth across multiple cancer types. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

A comparative analysis of several pyrimidine derivatives revealed that those containing similar thieno-pyridazine structures exhibited significant anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema). The efficacy was measured against standard anti-inflammatory drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid?

  • Methodology : The compound is synthesized via cyclocondensation of precursors such as 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate under reflux in acetone for 24 hours (yield ~60–70%) . For functionalization, coupling reactions (e.g., with hydrazine or acyl chlorides) require HATU/DIPEA activation in DMF at room temperature . Key steps include solvent selection (acetone for cyclization, DMF for amide coupling) and stoichiometric control of reagents.

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (1700–1680 cm⁻¹) and NH/amine stretches (3300–3200 cm⁻¹) .
  • ¹H NMR : Signals at δ 7.80–7.40 (aromatic protons) and δ 1.7 (methyl groups) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 306.08 for the parent compound) .

Q. How should researchers handle solubility challenges in biological assays?

  • Methodology : The compound shows limited aqueous solubility (~31.25 mM in DMSO). For in vitro studies, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in buffer (e.g., PBS). Stability testing at -20°C for 3 years or 4°C for 2 years is recommended .

Q. What purification techniques are effective post-synthesis?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediates. For final products, recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can cyclization reactions be designed to synthesize polycyclic derivatives?

  • Methodology :

  • Thermal Cyclization : Heat 5-acetamido derivatives (e.g., with acetic anhydride) at 120°C to form pyrimido-fused systems (e.g., 2-methyl-8,9-diphenylpyrimido[4',5']furopyridazinone) .
  • Base-Promoted Cyclization : Treat carbohydrazides (e.g., 7a,b) with KOH/CS₂ to generate thione derivatives .
  • Key Insight : Monitor reaction progress via IR for carbonyl loss (1700 → 1680 cm⁻¹) and NMR for aromatic proton shifts .

Q. How to resolve contradictory spectral data in structural elucidation?

  • Case Study : A reported ¹H NMR signal at δ 8.90 (NH) and IR band at 1690 cm⁻¹ (amide) initially suggested a lactam structure. However, X-ray crystallography revealed keto-enol tautomerism, resolving the discrepancy .
  • Recommendation : Combine multiple techniques (e.g., NOESY for spatial proximity, HRMS for fragmentation patterns) and computational modeling (DFT for tautomer stability) .

Q. What mechanistic pathways explain reactivity with hydrazine?

  • Mechanism : Hydrazine attacks the 6-carboxylate group, forming carbohydrazides (e.g., 7a,b) via nucleophilic substitution. Subsequent cyclization with aldehydes (e.g., benzaldehyde) yields pyrazolo-fused systems. Kinetic studies show pseudo-first-order dependence on hydrazine concentration .

Q. How to establish structure-activity relationships (SAR) for M4 receptor modulation?

  • Methodology :

  • Analog Synthesis : Replace the 3,4-dimethyl group with diphenyl or trifluoromethyl groups to assess steric/electronic effects .
  • In Vivo Testing : Evaluate analogs in rodent models for dopamine regulation (e.g., prepulse inhibition assays). VU0467154, a derivative, showed EC₅₀ = 31.25 nM at M4 receptors .
  • Key Finding : Methyl groups at 3,4-positions enhance blood-brain barrier penetration compared to bulkier substituents .

Q. What strategies optimize antimicrobial activity in thienopyridazine derivatives?

  • Methodology :

  • Derivatization : Condense the 5-amino group with benzaldehyde or maleic anhydride to enhance lipophilicity .
  • Assay Design : Test against S. aureus and E. coli via broth microdilution (MIC ~32–64 µg/mL). Correlate activity with Hammett σ values of substituents .
  • Challenge : Low solubility limits efficacy; pro-drug strategies (e.g., esterification) improve bioavailability .

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